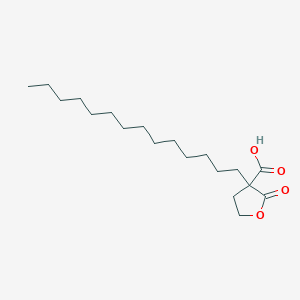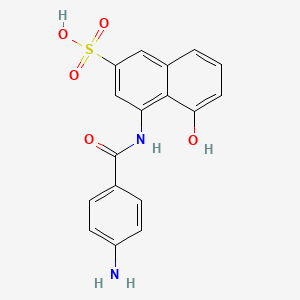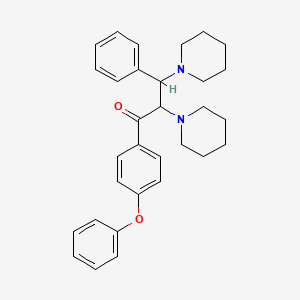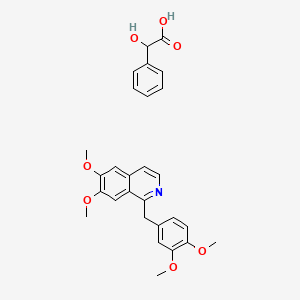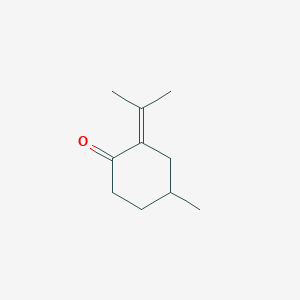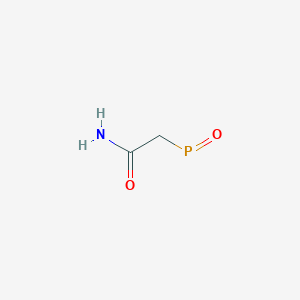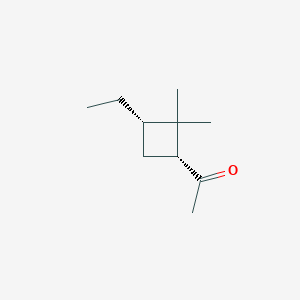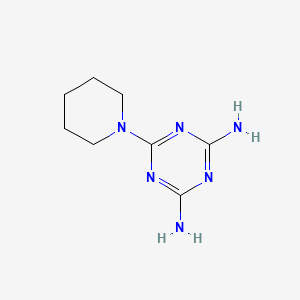
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a piperidine ring attached to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selectivity and high yield. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the piperidine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a morpholine ring instead of piperidine.
6-(Pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Contains a pyrrolidine ring instead of piperidine.
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-dione: Features a triazine-2,4-dione core instead of triazine-2,4-diamine.
Uniqueness
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperidine ring and a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
Numéro CAS |
5606-32-6 |
|---|---|
Formule moléculaire |
C8H14N6 |
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14N6/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H4,9,10,11,12,13) |
Clé InChI |
JHEVYCHGBRFPEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


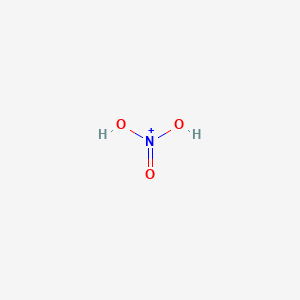
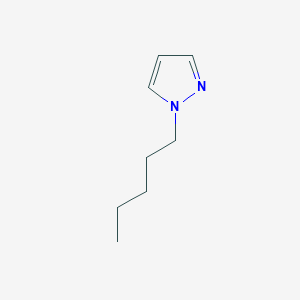
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
